molecular formula C11H7N3S B3134696 2-(Phenylsulfanyl)-5-pyrimidinecarbonitrile CAS No. 400082-63-5

2-(Phenylsulfanyl)-5-pyrimidinecarbonitrile

Cat. No.: B3134696
CAS No.: 400082-63-5
M. Wt: 213.26 g/mol
InChI Key: MMFNMSGGDPXDAX-UHFFFAOYSA-N
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Description

2-(Phenylsulfanyl)-5-pyrimidinecarbonitrile (CAS 400082-63-5) is a valuable pyrimidine-based building block in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C11H7N3S and a molecular weight of 213.26 g/mol, is characterized by a pyrimidine ring system substituted with a carbonitrile group and a phenylsulfanyl moiety . Its specific molecular structure, featuring a sulfur atom bridging a phenyl ring and the pyrimidine core, makes it a versatile intermediate for constructing more complex molecules. Researchers utilize this compound in the synthesis of advanced intermediates and active pharmaceutical ingredients (APIs), particularly in exploring structure-activity relationships. The phenylsulfanyl and carbonitrile functional groups are key handles for further chemical modifications, enabling the development of compounds for various therapeutic targets. As a standard in research settings, it is used in the development of chemical libraries for high-throughput screening. This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals. Global suppliers, including Ambeed, Inc. and BLD Pharmatech Ltd., provide this compound for the research community .

Properties

IUPAC Name

2-phenylsulfanylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3S/c12-6-9-7-13-11(14-8-9)15-10-4-2-1-3-5-10/h1-5,7-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFNMSGGDPXDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=NC=C(C=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901278227
Record name 2-(Phenylthio)-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901278227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820211
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

400082-63-5
Record name 2-(Phenylthio)-5-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400082-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Phenylthio)-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901278227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylsulfanyl)-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Phenylsulfanyl)-5-pyrimidinecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Phenylsulfanyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. The phenylsulfanyl group can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The pyrimidine core allows for diverse functionalization, leading to compounds with distinct properties. Key structural differences among analogs include:

  • Position 2 substituents : The phenylsulfanyl group in the target compound contrasts with allylsulfanyl (), benzylsulfanyl (), and methylthio groups (). These substituents influence steric bulk and electronic effects.
  • Position 4 and 6 substituents: Analogs feature methylamino (), pentyl (), chloro (), and phenylsulfanyl groups (). These modifications alter solubility, reactivity, and intermolecular interactions.

Physical and Chemical Properties

Substituents significantly impact molecular weight, melting points, and solubility:

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) References
2-(Phenylsulfanyl)-5-pyrimidinecarbonitrile C₁₁H₇N₃S 213.25 (calc.) 2: PhS, 5: CN N/A
2-[(2-Chlorobenzyl)sulfanyl]-4-(methylamino)-6-phenyl-5-pyrimidinecarbonitrile C₁₉H₁₅ClN₄S 366.87 2: 2-Cl-BnS, 4: MeNH, 6: Ph N/A
2-(Allylsulfanyl)-4-amino-5-pyrimidinecarbonitrile C₈H₈N₄S 192.24 2: AllylS, 4: NH₂ 242–243
2-(Methylthio)pyrimidine-5-carbonitrile C₆H₅N₃S 151.19 2: MeS N/A
  • Hydrogen bonding: Compounds with amino groups (e.g., ) exhibit intermolecular N–H···N or N–H···O interactions, enhancing crystallinity and solubility.
  • Lipophilicity : Bulky substituents like pentyl () or benzyl () increase hydrophobicity, which may improve membrane permeability in drug design.

Pharmacological and Functional Activities

  • Antimicrobial activity : Chlorinated analogs () may exhibit enhanced reactivity due to electron-withdrawing effects, though explicit data is lacking in the evidence.
  • Crystal packing : π–π stacking and C–H···π interactions (e.g., ) influence solid-state stability, critical for material science applications.

Biological Activity

2-(Phenylsulfanyl)-5-pyrimidinecarbonitrile is a heterocyclic compound characterized by a pyrimidine ring with a phenylsulfanyl group at the 2-position and a cyano group at the 5-position. This unique structure imparts distinct electronic and steric properties that are crucial for its biological activity. The molecular weight of this compound is approximately 213.26 g/mol, and it has been investigated for various biological applications, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The phenylsulfanyl group can engage in non-covalent interactions such as hydrogen bonding and π-π stacking, while the cyano group acts as an electron-withdrawing moiety, enhancing the compound's reactivity and binding affinity to biological macromolecules.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies suggest that these compounds may inhibit various bacterial strains, making them potential candidates for developing new antimicrobial agents.

Anticancer Activity

The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may act as an inhibitor of thymidylate synthase, a critical enzyme in DNA synthesis, which could lead to its potential use in cancer therapy . The structural features of this compound may enhance its efficacy against certain cancer cell lines.

Case Studies

  • Inhibition of Thymidylate Synthase : In a study examining various pyrimidine derivatives, this compound was found to exhibit significant inhibition against thymidylate synthase, suggesting potential use as an anticancer agent .
  • Antimicrobial Activity : A series of tests conducted on related compounds indicated that they effectively inhibited the growth of both gram-positive and gram-negative bacteria, demonstrating the potential for development into therapeutic agents against infections.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-(Phenylsulfanyl)-4-pyrimidinecarbonitrileSubstituted at position 4Anticancer activity
2-(Phenylsulfanyl)-6-pyrimidinecarbonitrileSubstituted at position 6Antimicrobial properties
2-(Phenylsulfanyl)-5-pyridinecarbonitrilePyridine ring instead of pyrimidineModerate anticancer activity

The table above illustrates how the positioning of substituents on the pyrimidine or pyridine ring influences the biological activity of these compounds. Specifically, the unique positioning of the phenylsulfanyl and cyano groups in this compound contributes to its distinct reactivity profile compared to its analogs.

Q & A

Basic: What are the standard synthetic protocols for 2-(phenylsulfanyl)-5-pyrimidinecarbonitrile?

Answer:
The synthesis typically involves nucleophilic substitution or multi-step heterocyclic reactions. For example:

  • Step 1: Chlorination of precursor pyrimidines using phosphoryl chloride (POCl₃) to introduce reactive sites .
  • Step 2: Substitution with phenylsulfanyl groups via thiol nucleophiles under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification: Recrystallization from ethanol or water, with yields monitored via thin-layer chromatography (TLC) .
  • Yield Optimization: Adjusting reaction time, temperature, and stoichiometric ratios of reagents can improve yields (e.g., 43% yield reported for similar compounds via slow crystallization) .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and purity. For example, δ ~13.55 ppm (NH proton in DMSO-d₆) and δ ~115.55 ppm (CN group) .
  • Mass Spectrometry: High-resolution MS validates molecular weight (e.g., [M+H⁺] = 276.38 for related analogs) .
  • X-ray Crystallography: Determines crystal packing and bond angles (e.g., monoclinic P21/c space group, β = 97.559°) .
  • TLC and HPLC: Monitor reaction progress and purity (>95%) .

Advanced: How can researchers address low yields in the sulfanyl substitution step?

Answer:

  • Catalyst Screening: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
  • Solvent Optimization: Polar aprotic solvents like DMF or DMSO improve solubility of aromatic thiols .
  • Temperature Control: Elevated temperatures (60–80°C) accelerate substitution but may require inert atmospheres to prevent oxidation .
  • Byproduct Analysis: Use LC-MS to identify side products (e.g., disulfides) and adjust stoichiometry .

Advanced: How should crystallographic data be analyzed to resolve structural ambiguities?

Answer:

  • Unit Cell Refinement: Software like SHELXL97 refines parameters (e.g., a = 13.7771 Å, b = 8.4961 Å) and validates hydrogen bonding (N–H⋯O interactions) .
  • Intermolecular Interactions: Identify π–π stacking (3.8–4.2 Å) and C–H⋯π interactions using Mercury or PLATON .
  • Thermal Ellipsoids: Assess displacement parameters to confirm structural rigidity or flexibility .

Advanced: What strategies resolve contradictory bioactivity data in antimicrobial assays?

Answer:

Advanced: How can computational methods enhance the design of pyrimidinecarbonitrile derivatives?

Answer:

  • DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection for redox-active applications .
  • Molecular Dynamics (MD): Simulate ligand-receptor binding (e.g., kinase inhibitors) to optimize pharmacokinetics .
  • QSAR Models: Corrogate substituent lipophilicity (ClogP) with bioactivity data to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Phenylsulfanyl)-5-pyrimidinecarbonitrile
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